molecular formula C19H25N3O5S B11083894 N-cyclohexyl-2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxamide

N-cyclohexyl-2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxamide

Cat. No.: B11083894
M. Wt: 407.5 g/mol
InChI Key: WSVANNQQFGEGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the benzoxazole core using a piperidine derivative and a sulfonyl chloride reagent.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the benzoxazole intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The benzoxazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.

Industry

Industrially, the compound could be used in the development of new polymers or as an additive in various chemical processes. Its stability and reactivity profile make it suitable for applications requiring robust chemical performance.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The piperidinylsulfonyl group could enhance binding affinity to certain molecular targets, while the benzoxazole core may facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Lacks the piperidinylsulfonyl group, potentially reducing its biological activity.

    2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxamide: Lacks the cyclohexyl group, which may affect its chemical stability and reactivity.

Uniqueness

N-cyclohexyl-2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazole-3(2H)-carboxamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the piperidinylsulfonyl group may improve its solubility and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H25N3O5S

Molecular Weight

407.5 g/mol

IUPAC Name

N-cyclohexyl-2-oxo-6-piperidin-1-ylsulfonyl-1,3-benzoxazole-3-carboxamide

InChI

InChI=1S/C19H25N3O5S/c23-18(20-14-7-3-1-4-8-14)22-16-10-9-15(13-17(16)27-19(22)24)28(25,26)21-11-5-2-6-12-21/h9-10,13-14H,1-8,11-12H2,(H,20,23)

InChI Key

WSVANNQQFGEGKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2C3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.